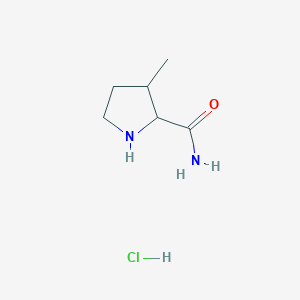

3-Methylpyrrolidine-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for 3-Methylpyrrolidine-2-carboxamide hydrochloride were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 3-Methylpyrrolidine-2-carboxamide hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

3-Methylpyrrolidine-2-carboxamide hydrochloride has a molecular weight of 164.63 . Other specific physical and chemical properties were not found in the retrieved information.Scientific Research Applications

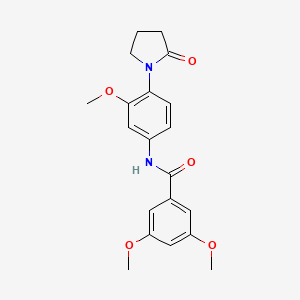

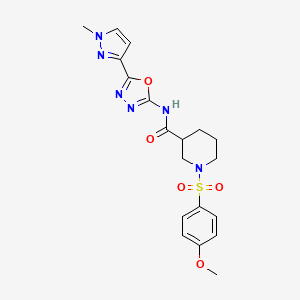

Neuroleptic Activity

One study focused on the synthesis and evaluation of benzamides, including compounds related to 3-Methylpyrrolidine-2-carboxamide hydrochloride, for their potential neuroleptic (antipsychotic) activities. The researchers found that certain modifications to the chemical structure could enhance activity, suggesting a potential use in treating psychosis (Iwanami et al., 1981).

Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of compounds structurally related to 3-Methylpyrrolidine-2-carboxamide hydrochloride. It was found that pretreatment with these compounds could inhibit edema formation, indicating potential anti-inflammatory properties (Torres et al., 1999).

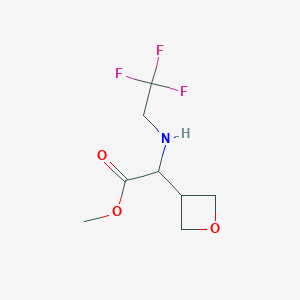

Cancer Treatment and Drug Interactions

Research on veliparib, a compound sharing a similar pyrrolidine moiety with 3-Methylpyrrolidine-2-carboxamide hydrochloride, has shown it to be a potent inhibitor of poly(ADP-ribose) polymerase, with implications for cancer treatment. This study also highlighted its low potential for causing significant drug-drug interactions due to its dispositional and metabolic profile (Li et al., 2011).

Pancreatitis Treatment

The effects of compounds with a pyrrolidine structure on experimental models of acute and chronic pancreatitis were studied. The results indicated that these compounds could inhibit the progression of pancreatitis, suggesting a potential therapeutic application (Ogawa et al., 2005).

Neurotoxicity and Behavioral Effects

Studies have also explored the neurotoxic and behavioral effects of compounds related to 3-Methylpyrrolidine-2-carboxamide hydrochloride. For example, one study found that certain compounds could produce a neurotoxic syndrome in rats, characterized by head-weaving, ataxia, and hyperlocomotion, alongside disruptions in EEG rhythms (Tortella & Hill, 1996).

properties

IUPAC Name |

3-methylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-4-2-3-8-5(4)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKLBBJCTADNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyrrolidine-2-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2808662.png)

![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)

![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)

![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)